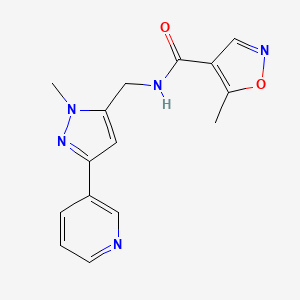![molecular formula C13H18FNO3S B2777626 {4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol CAS No. 1497773-50-8](/img/structure/B2777626.png)
{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol” is a chemical compound with the CAS number 1497773-50-8 . It has a molecular formula of C13H18FNO3S and a molecular weight of 287.35 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18FNO3S/c1-10-4-6-15(7-5-10)19(17,18)13-8-11(9-16)2-3-12(13)14/h2-3,8,10,16H,4-7,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 444.9±55.0 °C and a predicted density of 1.289±0.06 g/cm3 . Its pKa is predicted to be 13.90±0.10 .Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
The development of advanced materials for fuel cell applications has led to the synthesis of novel sulfonated polymers. These materials, including sulfonated poly(arylene ether sulfone) copolymers, exhibit exceptional properties as proton exchange membranes (PEMs). They are characterized by high proton conductivity and low methanol permeability, making them suitable for use in fuel cells. For instance, comb-shaped sulfonated poly(arylene ether sulfone) copolymers show high proton conductivity, ranging from 34−147 mS/cm, depending on the sulfonic acid group content. These materials demonstrate excellent polyelectrolyte membrane characteristics for fuel cell applications, highlighting their potential to enhance the performance and efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).
Synthesis and Properties of Sulfonated Polymers
The synthesis of sulfonated polymers involves novel monomers and copolymerization techniques to achieve materials with specific properties. For example, new monomers containing pendent methoxyphenyl groups were synthesized and subsequently transformed into sulfonated copolymers. These materials, designed with flexible and tough membranes, show promising proton conductivities and low methanol permeabilities. Such characteristics are essential for their application in proton exchange membranes, indicating their significant role in the development of more efficient and durable fuel cells (Wang et al., 2012).
Chemical Synthesis and Reactions
The chemical synthesis involving "{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol" derivatives plays a crucial role in various reactions and product formulations. Research into the double reduction of cyclic sulfonamides to synthesize specific compounds demonstrates the compound's versatility in organic synthesis. Such processes underline the importance of this chemical compound in facilitating complex reactions, thereby contributing to the field of organic chemistry and material science (Evans, 2007).
Catalysis and Biofuel Production
The functionalization of mesoporous biochar with sulfonic acid groups, utilizing derivatives of "this compound," showcases its application in catalysis and biofuel production. Such modified biochars exhibit high catalytic efficiency in esterification reactions for biodiesel synthesis and alkylation reactions for biofuel production. This research highlights the compound's potential in developing new catalysts that improve reaction selectivity and efficiency, thus contributing to sustainable energy solutions (Li et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-10-4-6-15(7-5-10)19(17,18)13-8-11(9-16)2-3-12(13)14/h2-3,8,10,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHGSDFYPBZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2777544.png)

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2777547.png)
![4-[4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2777549.png)

![3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777552.png)





![(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2777563.png)


